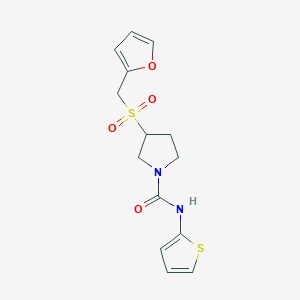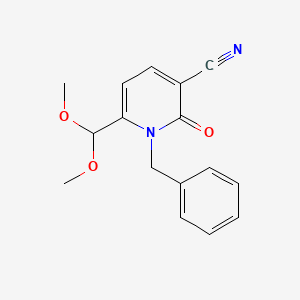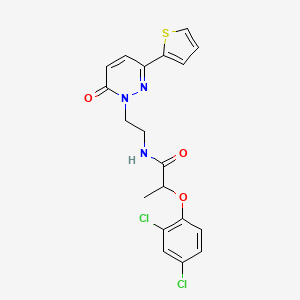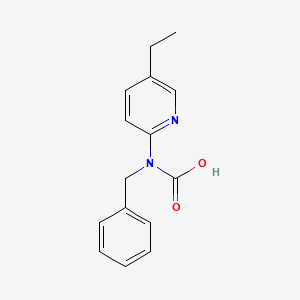
3-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide, also known as FTCP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. FTCP belongs to the class of sulfonylurea compounds, which have been widely used in the treatment of diabetes. However, FTCP has shown promising results in various other fields of research, including cancer and neurodegenerative diseases.
作用机制
The mechanism of action of 3-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including the proteasome and the chymotrypsin-like activity of the 20S proteasome.
Biochemical and Physiological Effects:
3-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide has been reported to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. In neurodegenerative diseases, it has been reported to protect neurons from oxidative stress and inflammation.
实验室实验的优点和局限性
One of the main advantages of 3-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is its potential therapeutic properties in various fields of research. However, one of the limitations of 3-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
未来方向
Future research on 3-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide could focus on the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the investigation of its potential therapeutic properties in other fields of research. Additionally, more studies could be conducted to fully understand the mechanism of action of 3-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide and its biochemical and physiological effects. Furthermore, the development of novel derivatives of 3-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide could also be explored to enhance its therapeutic potential.
合成方法
The synthesis of 3-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide involves the reaction of furan-2-ylmethylsulfonyl chloride with thiophene-2-carboxamide, followed by the addition of pyrrolidine-1-carboxylic acid. The final product is obtained after purification and characterization using various spectroscopic techniques.
科学研究应用
3-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic properties in various fields of research. In cancer research, 3-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide has shown promising results as a potential anticancer agent. It has been reported to induce apoptosis in cancer cells by inhibiting the activity of the proteasome, which is responsible for the degradation of proteins involved in cell survival.
In neurodegenerative disease research, 3-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide has been studied for its potential neuroprotective properties. It has been reported to protect neurons from oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
3-(furan-2-ylmethylsulfonyl)-N-thiophen-2-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c17-14(15-13-4-2-8-21-13)16-6-5-12(9-16)22(18,19)10-11-3-1-7-20-11/h1-4,7-8,12H,5-6,9-10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGZHIYUNWUVQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 6-hydroxybenzo[d]thiazole-2-carboxylate](/img/structure/B2947583.png)

![Methyl 5-[(phenylsulfonyl)amino]-2-furoate](/img/structure/B2947587.png)

![7-cycloheptyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2947589.png)


![N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)
![Methyl 4-((6-chlorobenzo[d]thiazol-2-yl)(2-(diethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2947595.png)

![methyl 2-[4-(4-chlorophenyl)-3-cyano-2-oxo-1(2H)-pyridinyl]acetate](/img/structure/B2947599.png)

![N-(2,5-dichlorophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2947602.png)
